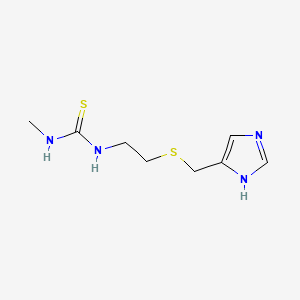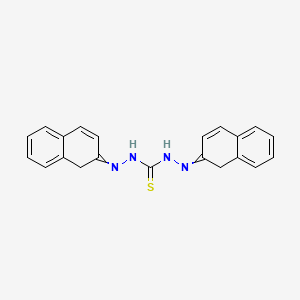![molecular formula C25H30N4O4 B1227605 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
科学的研究の応用
Src Kinase Inhibition
A compound closely related to 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, namely 4-phenylamino-3-quinolinecarbonitriles, has been optimized as a potent inhibitor of Src kinase activity. This inhibition is significant in the context of cellular proliferation mediated by Src kinase, making it relevant for cancer research and treatment strategies. For example, an analogue with a morpholinyl group exhibited increased inhibition of Src kinase activity and Src-mediated cell proliferation, indicating its potential as a therapeutic agent in oncology (Boschelli et al., 2001).
PET Imaging and Peripheral Benzodiazepine Receptors
Another study involved the labeling of novel quinoline-2-carboxamide derivatives, including those with a morpholinyl group, for potential use in positron emission tomography (PET) imaging. These compounds showed high binding specificity to peripheral benzodiazepine receptors, making them promising agents for non-invasive assessment of these receptors in vivo, which could be useful in neurological and psychiatric research (Matarrese et al., 2001).
Synthesis of Quinoline Derivatives
The compound's structure is relevant in the synthesis of various quinoline derivatives. Methods for synthesizing quinolines, such as the conversion of anilides into quinolines, are significant in medicinal chemistry for creating new pharmaceutical compounds. The presence of dimethoxyanilino and morpholinyl groups in the compound aids in the exploration of new synthetic pathways and potentially novel therapeutic agents (Meth-Cohn et al., 1981).
Potential as a Gastric H+/K+-ATPase Inhibitor
Research into 4-(phenylamino)quinoline-3-carboxamides, which share structural similarities with the specified compound, has shown potential as inhibitors of gastric H+/K+-ATPase. This class of compounds, by inhibiting this enzyme, could be developed as therapeutic agents for conditions like gastric ulcers and acid reflux (Uchida et al., 1995).
Antimicrobial and Antifungal Properties
Derivatives of this compound, particularly those involving morpholinyl and quinoline structures, have been evaluated for antimicrobial and antifungal activities. This research expands the potential use of these compounds in the treatment of infectious diseases (Subhash & Bhaskar, 2020).
特性
分子式 |
C25H30N4O4 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
2-(2,5-dimethoxyanilino)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-31-18-8-9-23(32-2)22(16-18)28-24-17-20(19-6-3-4-7-21(19)27-24)25(30)26-10-5-11-29-12-14-33-15-13-29/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,30)(H,27,28) |
InChIキー |
OZCDRGAPQAFKIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




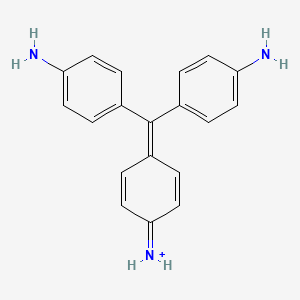
![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)
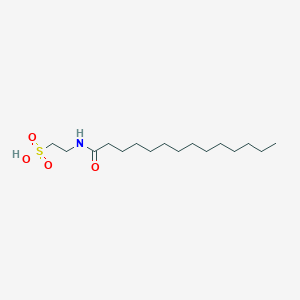
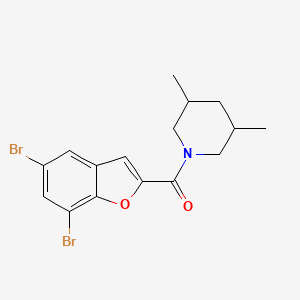
![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)

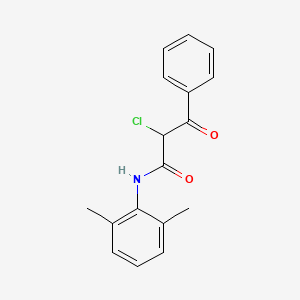
![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
